Cas no 192063-44-8 (2-(3-(Trifluoromethyl)phenyl)thiazole)

2-(3-(Trifluoromethyl)phenyl)thiazole is a versatile heterocyclic compound with unique electronic properties. It exhibits high stability and reactivity, making it suitable for various applications in organic synthesis, including the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances its lipophilicity and biological activity, while the thiazole ring provides structural rigidity and specificity. This compound is well-suited for research and development efforts in the field of medicinal chemistry.
2-(3-(Trifluoromethyl)phenyl)thiazole structure
192063-44-8 structure
商品名:2-(3-(Trifluoromethyl)phenyl)thiazole
CAS番号:192063-44-8
MF:C10H6F3NS
メガワット:229.221551418304
CID:4709619

2-(3-(Trifluoromethyl)phenyl)thiazole 化学的及び物理的性質

名前と識別子

    • 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
    • 2-(3-(Trifluoromethyl)phenyl)thiazole
    • 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-
    • インチ: 1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H
    • InChIKey: QWJXQZVRJPSMLA-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1C1=CC=CC(C(F)(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • トポロジー分子極性表面積: 41.1

2-(3-(Trifluoromethyl)phenyl)thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A059000173-5g
2-(3-(Trifluoromethyl)phenyl)thiazole
192063-44-8 98%
5g
$845.58 2023-09-02
Alichem
A059000173-10g
2-(3-(Trifluoromethyl)phenyl)thiazole
192063-44-8 98%
10g
$1034.44 2023-09-02

2-(3-(Trifluoromethyl)phenyl)thiazole 関連文献

2-(3-(Trifluoromethyl)phenyl)thiazoleに関する追加情報

Professional Introduction to 2-(3-(Trifluoromethyl)phenyl)thiazole (CAS No. 192063-44-8)

2-(3-(Trifluoromethyl)phenyl)thiazole, identified by its Chemical Abstracts Service (CAS) number CAS No. 192063-44-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound, featuring a thiazole core fused with a trifluoromethyl substituted phenyl ring, has garnered considerable attention due to its versatile applications and promising biological activities.

The structural composition of 2-(3-(Trifluoromethyl)phenyl)thiazole makes it an intriguing candidate for further exploration in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This feature, combined with the electron-deficient nature of the thiazole ring, contributes to its potential as an intermediate in the synthesis of various pharmacologically active agents.

In recent years, there has been a surge in research focusing on thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have shown efficacy in treating infections, inflammation, and even certain types of cancer. The introduction of a trifluoromethyl group into the phenyl ring further modulates the pharmacokinetic properties of these derivatives, making them more suitable for therapeutic applications.

One of the most compelling aspects of 2-(3-(Trifluoromethyl)phenyl)thiazole is its potential as a scaffold for developing novel drugs. Researchers have been exploring its derivatives to identify new compounds with improved pharmacological profiles. For instance, studies have indicated that modifications at the thiazole ring can lead to enhanced binding affinity to target enzymes and receptors, thereby increasing therapeutic efficacy.

The pharmaceutical industry has shown particular interest in compounds that exhibit anti-inflammatory and anti-microbial properties. 2-(3-(Trifluoromethyl)phenyl)thiazole, with its unique structural features, has been investigated for its ability to inhibit various inflammatory pathways. Preliminary studies suggest that it may interfere with key enzymes involved in the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for chronic inflammatory diseases.

Beyond its anti-inflammatory potential, this compound has also been explored for its antimicrobial properties. The combination of the thiazole and trifluoromethyl groups creates a molecular structure that can disrupt bacterial cell membranes or inhibit essential metabolic pathways. Such properties make it a valuable candidate for developing new antibiotics or antiseptics, particularly in addressing rising concerns about antibiotic resistance.

The synthesis of 2-(3-(Trifluoromethyl)phenyl)thiazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The unique electronic properties of thiazole derivatives make them suitable for use in organic semiconductors and optoelectronic devices. Researchers are exploring ways to incorporate 2-(3-(Trifluoromethyl)phenyl)thiazole into materials that can enhance light emission or charge transport properties, potentially leading to advancements in display technologies and solar cells.

The future prospects for 2-(3-(Trifluoromethyl)phenyl)thiazole are promising, with ongoing research aimed at uncovering new applications and refining synthetic routes. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges.

In conclusion, CAS No. 192063-44-8, corresponding to 2-(3-(Trifluoromethyl)phenyl)thiazole, represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and promising biological activities position it as a valuable asset in ongoing research efforts aimed at developing innovative treatments and technologies.

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